Cas no 1482-74-2 (2',3',4'-Trihydroxychalcone)

2',3',4'-Trihydroxychalcone is a polyphenolic chalcone derivative characterized by its three hydroxyl groups positioned at the 2', 3', and 4' sites of the aromatic ring. This structural configuration enhances its reactivity and potential as an intermediate in organic synthesis, particularly for flavonoids and other bioactive compounds. Its polyhydroxylated nature contributes to strong antioxidant properties, making it valuable in biochemical and pharmacological research. The compound exhibits notable solubility in polar organic solvents, facilitating its use in experimental applications. Its well-defined molecular structure allows for precise modifications, supporting studies in structure-activity relationships and the development of novel therapeutic agents.
2',3',4'-Trihydroxychalcone structure
2',3',4'-Trihydroxychalcone structure
商品名:2',3',4'-Trihydroxychalcone
CAS番号:1482-74-2
MF:C15H12O4
メガワット:256.25338
MDL:MFCD00270175
CID:117736
PubChem ID:6304520

2',3',4'-Trihydroxychalcone 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one,3-phenyl-1-(2,3,4-trihydroxyphenyl)-
    • 2',3',4'-Trihydroxychalcone
    • 2',3',4'-Trihydroxychalcon
    • 2',3',4'-trihydroxy-chalcone
    • 2',3',4'-Trihydroxy-chalkon
    • AKOS 214-29
    • AKOS000277028
    • 2,3,4-TRIHYDROXYCHALCONE
    • 3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
    • MFCD00270175
    • 1482-74-2
    • 2',3',4'-TRIHYDROXYCHALCONE 97%
    • (2E)-3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
    • MSDGTBGJKOTHCN-SOFGYWHQSA-N
    • H11161
    • BP-10593
    • (E)-3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
    • CHEMBL319918
    • 2-Propen-1-one, 3-phenyl-1-(2,3,4-trihydroxyphenyl)-
    • MDL: MFCD00270175
    • インチ: InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H/b8-6+
    • InChIKey: MSDGTBGJKOTHCN-SOFGYWHQSA-N
    • ほほえんだ: C1(/C=C/C(C2C=CC(O)=C(O)C=2O)=O)C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 256.07400
  • どういたいしつりょう: 256.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 77.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 1.384
  • ゆうかいてん: 169-170°C
  • ふってん: 526.1°Cat760mmHg
  • フラッシュポイント: 286°C
  • 屈折率: 1.715
  • PSA: 77.76000
  • LogP: 2.69950

2',3',4'-Trihydroxychalcone セキュリティ情報

2',3',4'-Trihydroxychalcone 税関データ

  • 税関コード:2914501900
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2',3',4'-Trihydroxychalcone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T213625-500mg
2',3',4'-Trihydroxychalcone
1482-74-2
500mg
$ 80.00 2022-06-03
A2B Chem LLC
AA66586-25g
2',3',4'-Trihydroxychalcone
1482-74-2 97%
25g
$608.00 2024-04-20
A2B Chem LLC
AA66586-1g
2',3',4'-Trihydroxychalcone
1482-74-2 97%
1g
$75.00 2024-04-20
1PlusChem
1P001FZU-5g
2-Propen-1-one, 3-phenyl-1-(2,3,4-trihydroxyphenyl)-
1482-74-2 97%
5g
$183.00 2025-02-19
1PlusChem
1P001FZU-1g
2-Propen-1-one, 3-phenyl-1-(2,3,4-trihydroxyphenyl)-
1482-74-2 97%
1g
$83.00 2025-02-19
1PlusChem
1P001FZU-10g
2-Propen-1-one, 3-phenyl-1-(2,3,4-trihydroxyphenyl)-
1482-74-2 97%
10g
$294.00 2025-02-19
eNovation Chemicals LLC
D123515-25g
2,3,4-TRIHYDROXYCHALCONE
1482-74-2 95%
25g
$2280 2025-02-27
TRC
T213625-1000mg
2',3',4'-Trihydroxychalcone
1482-74-2
1g
$ 130.00 2022-06-03
eNovation Chemicals LLC
D123515-5g
2,3,4-TRIHYDROXYCHALCONE
1482-74-2 95%
5g
$1480 2024-08-03
Chemenu
CM342991-10g
2',3',4'-Trihydroxychalcone
1482-74-2 95%+
10g
$715 2022-06-12

2',3',4'-Trihydroxychalcone 関連文献

2',3',4'-Trihydroxychalconeに関する追加情報

Recent Advances in the Study of 2',3',4'-Trihydroxychalcone (CAS: 1482-74-2): A Promising Therapeutic Agent

2',3',4'-Trihydroxychalcone (CAS: 1482-74-2) is a naturally occurring chalcone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its diverse pharmacological properties. Recent studies have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent, making it a promising candidate for therapeutic development. This research brief synthesizes the latest findings on 2',3',4'-Trihydroxychalcone, focusing on its molecular mechanisms, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 2',3',4'-Trihydroxychalcone is its role in modulating oxidative stress and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it was shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest its potential utility in treating inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders.

In the context of cancer research, 2',3',4'-Trihydroxychalcone has emerged as a promising chemopreventive and chemotherapeutic agent. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9, as well as the downregulation of Bcl-2 expression. Furthermore, molecular docking studies indicated that 2',3',4'-Trihydroxychalcone binds effectively to the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, suggesting its potential as a CDK inhibitor for cancer therapy.

Another area of interest is the compound's neuroprotective effects. A 2024 study in Neuropharmacology reported that 2',3',4'-Trihydroxychalcone protects neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. The study attributed this effect to the compound's ability to reduce oxidative stress, inhibit tau hyperphosphorylation, and enhance synaptic plasticity. These findings open new avenues for the development of novel neuroprotective agents based on chalcone derivatives.

Despite these promising results, challenges remain in the clinical translation of 2',3',4'-Trihydroxychalcone. Issues such as poor bioavailability, rapid metabolism, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Recent efforts in drug delivery systems, such as nanoparticle encapsulation and prodrug design, have shown potential in overcoming these limitations. For instance, a 2023 study in the International Journal of Pharmaceutics demonstrated that liposomal encapsulation significantly improves the stability and bioavailability of 2',3',4'-Trihydroxychalcone in vivo.

In conclusion, 2',3',4'-Trihydroxychalcone (CAS: 1482-74-2) represents a multifaceted compound with significant therapeutic potential across various disease areas. Ongoing research continues to uncover its molecular mechanisms and optimize its pharmacological profile, paving the way for future drug development. As the field advances, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in translating these findings into clinically viable treatments.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1482-74-2)2',3',4'-Trihydroxychalcone
A1237395
清らかである:99%
はかる:5g
価格 ($):448